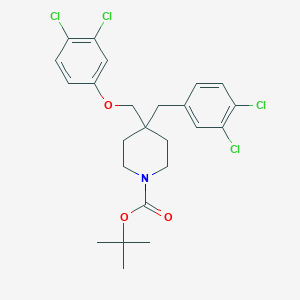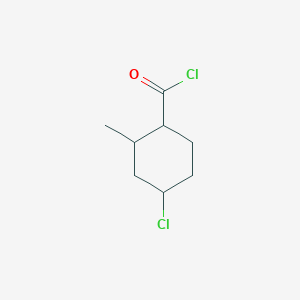
5-Amino-2-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both an amino group and a dimethylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-(dimethylamino)phenol involves the reaction of dimethylamine with resorcinol. The process typically includes the following steps :
Reaction Setup: Mix 48% dimethylamine aqueous solution with resorcinol in a 2L autoclave.
Reaction Conditions: Heat the mixture to 200°C and maintain the temperature until the reaction is complete.
Post-Reaction Processing: Cool the reaction mixture to 10°C, transfer it to a 5L four-hole bottle, and add industrial liquid alkali.
Purification: Extract impurities using toluene and adjust the pH with dilute sulfuric acid. The final product is obtained through distillation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the amino or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) and Fremy’s salt (potassium nitrosodisulfonate) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Strong nucleophiles such as sodium amide (NaNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Amino-2-(dimethylamino)phenol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Amino-2-(dimethylamino)phenol involves its interaction with cellular components, leading to various biochemical effects. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to cell lysis and death . The compound can also interfere with protein function by causing conformational changes in membrane proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(diethylamino)phenol: This compound has a similar structure but with diethylamino instead of dimethylamino groups.
4-Dimethylaminophenol: Another related compound with the dimethylamino group in the para position.
Uniqueness
5-Amino-2-(dimethylamino)phenol is unique due to the specific positioning of the amino and dimethylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This structural arrangement allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5-amino-2-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,9H2,1-2H3 |
Clé InChI |
FIJPKKDKIRJQKQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
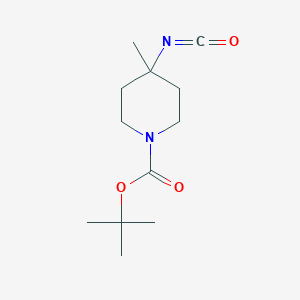
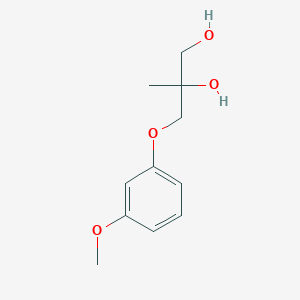

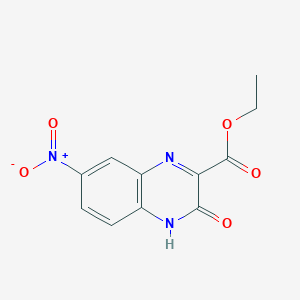
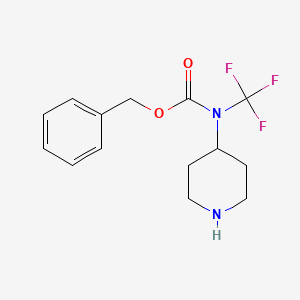
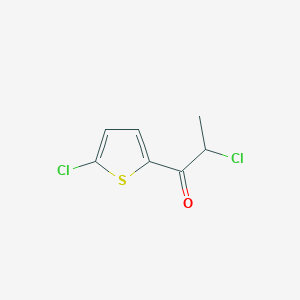
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)


